5-Bromo-3-fluoro-2-benzoxy-pyridine
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Overview
Description
5-Bromo-3-fluoro-2-benzoxy-pyridine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring.
Preparation Methods
The synthesis of 5-Bromo-3-fluoro-2-benzoxy-pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a pyridine derivative, followed by benzoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
5-Bromo-3-fluoro-2-benzoxy-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other metal catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-3-fluoro-2-benzoxy-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-benzoxy-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in medicinal or agricultural applications .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-fluoro-2-benzoxy-pyridine include other halogenated pyridine derivatives, such as:
- 5-Bromo-2-fluoro-3-methoxy-pyridine
- 3-Bromo-5-fluoro-2-methoxy-pyridine
- 2-Bromo-3-fluoro-5-methoxy-pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9BrFNO |
---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
URBJSQWESJZBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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